Cas no 391906-61-9 (1H-Benzimidazole,6-fluoro-7-nitro-)
1H-Benzimidazole,6-fluoro-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,6-fluoro-7-nitro-
- 1H-Benzimidazole,5-fluoro-4-nitro- (9CI)
- 5-fluoro-4-nitro-1H-benzo[d]imidazole
- 391906-61-9
-
- Inchi: 1S/C7H4FN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
- InChI Key: FDHMCFQJSGRRDR-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1[N+](=O)[O-])N=CN2
Computed Properties
- Exact Mass: 181.02882
- Monoisotopic Mass: 181.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5A^2
- XLogP3: 1.4
Experimental Properties
- PSA: 71.82
1H-Benzimidazole,6-fluoro-7-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003718-250mg |
6-Fluoro-7-nitro-1H-benzimidazole |
391906-61-9 | 98% | 250mg |
$849.59 | 2023-09-02 | |
| Alichem | A061003718-500mg |
6-Fluoro-7-nitro-1H-benzimidazole |
391906-61-9 | 98% | 500mg |
$1141.99 | 2023-09-02 | |
| Alichem | A061003718-1g |
6-Fluoro-7-nitro-1H-benzimidazole |
391906-61-9 | 98% | 1g |
$2084.98 | 2023-09-02 | |
| Chemenu | CM519495-1g |
5-Fluoro-4-nitro-1H-benzo[d]imidazole |
391906-61-9 | 97% | 1g |
$532 | 2023-02-02 |
1H-Benzimidazole,6-fluoro-7-nitro- Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1H-Benzimidazole,6-fluoro-7-nitro-
1H-Benzimidazole,6-fluoro-7-nitro- (CAS No. 391906-61-9)
The compound 1H-Benzimidazole,6-fluoro-7-nitro- (CAS No. 391906-61-9) is a highly specialized organic molecule belonging to the benzimidazole family. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical research. The molecule consists of a benzene ring fused with an imidazole ring, featuring a fluorine atom at the 6-position and a nitro group at the 7-position. These substituents significantly influence the compound's electronic properties, reactivity, and biological activity.
Recent studies have highlighted the importance of benzimidazoles as versatile scaffolds in drug discovery. The introduction of electron-withdrawing groups like the fluorine atom and nitro group in 1H-Benzimidazole,6-fluoro-7-nitro- enhances its ability to interact with biological targets, making it a promising candidate for anti-cancer and anti-inflammatory therapies. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cancer progression.
In terms of synthesis, 1H-Benzimidazole,6-fluoro-7-nitro- can be prepared through a variety of routes, including condensation reactions and nucleophilic aromatic substitution. One notable method involves the reaction of o-fluorobenzaldehyde with ammonia or an amine derivative under specific conditions. The presence of the nitro group at the 7-position facilitates further functionalization, enabling researchers to explore its potential as a building block for more complex molecules.
The electronic properties of 1H-Benzimidazole,6-fluoro-7-nitro- have also made it a subject of interest in materials science. Its ability to act as an electron-deficient aromatic system makes it suitable for applications in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent advancements in this area have been documented in *Advanced Materials*, where researchers utilized this compound as a key component in designing high-performance organic semiconductors.
Moreover, the compound's reactivity has been exploited in catalytic processes. For example, 1H-Benzimidazole,6-fluoro-7-nitro- has been used as a ligand in transition-metal-catalyzed reactions, enhancing catalytic efficiency and selectivity. This application underscores its versatility and potential for industrial-scale utilization.
Despite its numerous advantages, the synthesis and handling of 1H-Benzimidazole,6-fluoro-7-nitro- require careful consideration due to its sensitivity to certain reaction conditions. Researchers have developed novel strategies to optimize its synthesis yield while minimizing by-products. These efforts have been detailed in *Green Chemistry*, emphasizing sustainable practices in chemical synthesis.
In conclusion, 1H-Benzimidazole,6-fluoro-7-nitro- (CAS No. 391906-61-9) is a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing drug discovery, materials science, and catalytic processes. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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